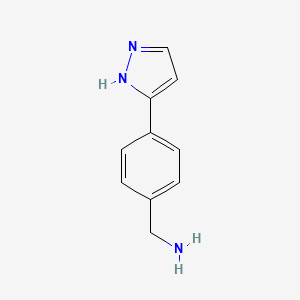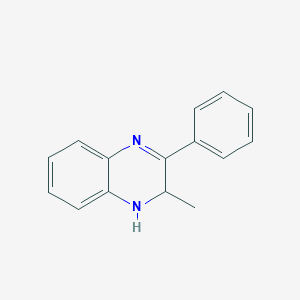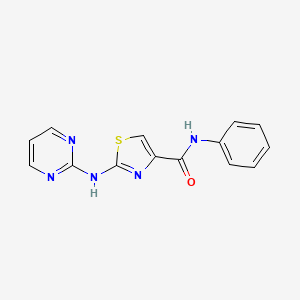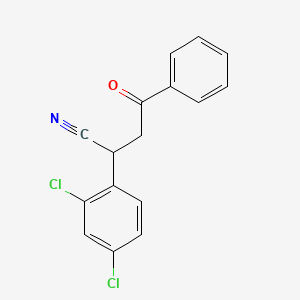
(4-(1H-Pyrazol-5-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(1H-Pyrazol-5-yl)phenyl)methanamine” is a chemical compound . It is a colorless to yellow viscous liquid or lump or semi-solid . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
Several synthesis methods have been reported for the preparation of this compound. One method involves the condensation of 4- (1-methyl-1H-pyrazol-4-yl)benzaldehyde with methylamine in the presence of an acid catalyst. Another method involves the reduction of 4- (1-methyl-1H-pyrazol-4-yl)phenyl) nitroso compound with sodium borohydride.Molecular Structure Analysis
The molecular weight of “(4-(1H-Pyrazol-5-yl)phenyl)methanamine” hydrochloride is 209.68 . The IUPAC name is (4- (1H-pyrazol-5-yl)phenyl)methanamine hydrochloride . The InChI code is 1S/C10H11N3.ClH/c11-7-8-1-3-9 (4-2-8)10-5-6-12-13-10;/h1-6H,7,11H2, (H,12,13);1H .Physical And Chemical Properties Analysis
“(4-(1H-Pyrazol-5-yl)phenyl)methanamine” is a crystalline solid with a melting point of 121-125°C. It is soluble in ethanol and methanol but insoluble in water.Scientific Research Applications
- Application : The crystal structures of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes were studied to understand their supramolecular environment. These compounds did not exhibit planar stacking interactions between benzenes in solid or liquid states. Techniques like single-crystal diffraction, Density Functional Theory (DFT), and nuclear magnetic resonance (NMR) confirmed this absence of stacking interactions .
- Application : Transition metal-based ILs were used as efficient homogeneous catalysts for one-pot pyrazole synthesis. The combination of Fe(III) with ILs facilitated the condensation of hydrazines and 1,3-diketone derivatives at room temperature .
- Application : Novel 5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivatives were synthesized and evaluated for antimicrobial effects .
- Application : Diphenyl-1H-pyrazole derivatives with cyano substituents were designed and synthesized as potential insecticides targeting ryanodine receptors .
- Application : A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives were tested for cytotoxic effects using MTT assays .
Supramolecular Chemistry and Crystal Engineering
Ionic Liquid-Assisted Synthesis of Pyrazoles
Antimicrobial Activity
Insecticidal Potential
Cytotoxicity Assessment
Sulfur-Containing Pyrazoles
Safety and Hazards
The compound is classified under GHS07 and has a signal word of warning. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Biochemical Pathways
Pyrazole-bearing compounds are known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHXROUKGNRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)


![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)

![(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2752940.png)




